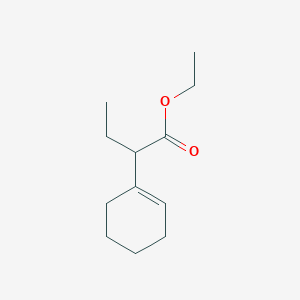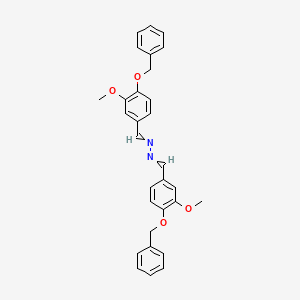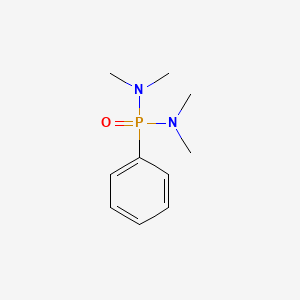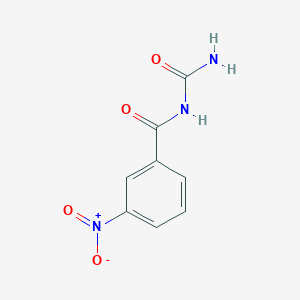
Benzyltriphenyllead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyltriphenyllead is an organolead compound with the chemical formula C25H22Pb It is a unique compound due to the presence of a lead atom bonded to a benzyl group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyltriphenyllead can be synthesized through the reaction of triphenyllead chloride with benzylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyltriphenyllead undergoes various chemical reactions, including:
Oxidation: The lead atom in this compound can be oxidized, leading to the formation of lead oxides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form lead metal and other by-products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Oxidation: Lead oxides and benzyl alcohol.
Substitution: Various substituted this compound derivatives.
Reduction: Lead metal and benzyl derivatives.
Applications De Recherche Scientifique
Benzyltriphenyllead has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, though it is not widely used due to safety concerns.
Industry: It has applications in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which benzyltriphenyllead exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with other atoms or molecules, leading to changes in their chemical structure and reactivity. This interaction can affect various biochemical pathways, although the exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Dibenzyldiphenyllead: Another organolead compound with two benzyl groups and two phenyl groups.
Triphenyllead chloride: A precursor in the synthesis of benzyltriphenyllead.
Tetraphenyllead: A compound with four phenyl groups bonded to lead.
Comparison: this compound is unique due to the presence of a single benzyl group, which imparts different chemical properties compared to compounds with multiple benzyl groups or only phenyl groups. This uniqueness makes it valuable in specific chemical reactions and applications where other organolead compounds may not be suitable.
Propriétés
Numéro CAS |
2654-42-4 |
|---|---|
Formule moléculaire |
C25H22Pb |
Poids moléculaire |
529 g/mol |
Nom IUPAC |
benzyl(triphenyl)plumbane |
InChI |
InChI=1S/C7H7.3C6H5.Pb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
Clé InChI |
PDGMFZNRFDLFEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)
![N-[formamido-(2-nitrophenyl)methyl]formamide](/img/structure/B11968549.png)

![N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11968567.png)




![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)

![10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B11968608.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968610.png)


